REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1Cl.[CH2:12]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH3:13].[C:19](#[N:21])[CH3:20]>[Cu]I>[CH2:12]([N:14]([CH2:17][CH3:18])[CH2:15][CH2:16][N:21]1[C:2]2[C:3](=[CH:4][C:5]([NH2:8])=[CH:6][CH:7]=2)[CH2:20][CH2:19]1)[CH3:13]
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Name
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3-N,N-diethylamino-propyne
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Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
43.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
tetrakis[triphenylphosphine] palladium(II)
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
copper(I)-iodide
|
Quantity
|
1.71 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated down i
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
phase was evaporated down i
|
Type
|
CUSTOM
|
Details
|
and the residue was purified by column chromatography (silica gel, petroleum ether/EtOAc 10:0→4:1)
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(CCN1CCC2=CC(=CC=C12)N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |